molecular formula C27H23N3O B11483840 3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide

3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11483840
M. Wt: 405.5 g/mol
InChI Key: SWHPPKVLGJVGPO-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide is a complex organic compound with a molecular formula of C28H23N3O This compound is characterized by the presence of a benzimidazole ring, a naphthalene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with benzoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

3-methyl-N-[[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C27H23N3O/c1-19-8-6-11-21(16-19)27(31)28-17-26-29-24-14-4-5-15-25(24)30(26)18-22-12-7-10-20-9-2-3-13-23(20)22/h2-16H,17-18H2,1H3,(H,28,31)

InChI Key

SWHPPKVLGJVGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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